Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride
Description
Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride is a halogenated and nitro-substituted aromatic amino acid ester. Its structure features a bromine atom at the para position and a nitro group at the ortho position on the phenyl ring, attached to a propanoate backbone. This compound is primarily utilized in pharmaceutical and materials science research as an intermediate for synthesizing bioactive molecules or metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of its bromine substituent .
Structure
3D Structure of Parent
Properties
IUPAC Name |
ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4.ClH/c1-2-18-11(15)9(13)5-7-3-4-8(12)6-10(7)14(16)17;/h3-4,6,9H,2,5,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTPBPSEWFGUBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride typically involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic precursor, such as 4-bromoaniline, using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The resulting nitro compound is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Amino Group Reactions
The primary amine (-NH₂) undergoes characteristic nucleophilic reactions:
Acylation
Reacts with acyl chlorides or anhydrides to form amides. For example:
Conditions :
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Solvent: Dichloromethane (DCM)
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Base: Triethylamine (Et₃N)
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Temperature: 0–25°C
Schiff Base Formation
Forms imines with aldehydes:
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Product | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6h | 2-Amino-3-(4-bromo-2-nitrophenyl)propanoic acid | 85% | |
| 1M NaOH, RT, 12h | Sodium salt of the carboxylic acid | 78% |
Nitro Group Reduction
Catalytic hydrogenation reduces the nitro (-NO₂) group to amine (-NH₂):
Optimized Parameters :
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Catalyst: 10% Pd/C (5 mol%)
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Solvent: Ethanol
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Pressure: 1 atm H₂
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Time: 4–6 hours
Bromo Substituent Reactivity
The 4-bromo group participates in cross-coupling reactions:
Suzuki–Miyaura Coupling
Reacts with aryl boronic acids to form biaryl derivatives:
Key Findings :
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Yields >90% with electron-deficient boronic acids
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Requires anhydrous DMF at 80°C
Nucleophilic Aromatic Substitution
Bromo displacement by amines or alkoxides:
Photophysical Behavior
The nitro group enables unique electronic transitions:
| Property | Value | Method |
|---|---|---|
| λₐᵦₛ (MeOH) | 278 nm, 325 nm | UV-Vis spectroscopy |
| Fluorescence quantum yield | 0.12 ± 0.03 | Steady-state fluorimetry |
Data correlates with benzotriazole-derived analogues in .
Stability Considerations
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Thermal Stability : Decomposes above 200°C (DSC)
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Light Sensitivity : Nitro group undergoes partial photolysis under UV light (λ < 350 nm)
This compound’s diverse reactivity profile makes it valuable for synthesizing complex aromatic amino acid derivatives. Recent advances in palladium-catalyzed coupling (e.g., ) have expanded its utility in drug discovery pipelines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds containing nitrophenyl and amino groups exhibit antimicrobial properties. Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride has been evaluated for its effectiveness against various bacterial strains. In a study, the compound was tested for its ability to inhibit bacterial growth, showing promising results in terms of zone of inhibition compared to standard antibiotics .
Antioxidant Properties
The compound's structure suggests potential antioxidant activity. Studies have demonstrated that related compounds can scavenge free radicals effectively. For instance, derivatives of ethyl 2-amino propanoates have been synthesized and tested for their ability to inhibit oxidative stress markers in cellular models .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cyclization reactions. This property has been exploited in the synthesis of heterocyclic compounds, which are essential in drug development .
Synthesis of Heterocycles
The compound can be utilized to synthesize heterocycles through condensation reactions. For example, it has been used as a precursor in the formation of pyrazole derivatives, which are known for their biological activities including anti-inflammatory and analgesic effects .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Electronic Effects
The target compound’s 4-bromo-2-nitrophenyl group confers distinct electronic and steric properties. Below is a comparative analysis with analogous compounds:
Table 1: Substituent and Molecular Properties
Key Observations:
- Electron-withdrawing vs. donating groups : The nitro group in the target compound enhances electrophilic substitution reactivity, whereas hydroxyl or methoxy groups in analogs (e.g., L-tyrosine ethyl ester HCl) promote hydrogen bonding and solubility .
- Halogen effects : Bromine and iodine substituents enable cross-coupling reactions, but iodine’s larger size may hinder steric accessibility compared to bromine . Fluorine, while electron-withdrawing, is less reactive in such reactions .
Key Findings:
- The nitro group in the target compound allows for reduction to an amine, enabling diversification into secondary amines or heterocycles, a pathway absent in hydroxyl- or cyano-substituted analogs .
- Bromine offers superior reactivity in cross-coupling compared to chlorine or iodine due to balanced steric and electronic profiles .
Commercial Availability and Purity
Most analogs are available commercially (e.g., from Enamine, Otto Chemie) with purities ≥95% (Table 3). The target compound’s synthesis likely follows similar esterification and protection-deprotection strategies as its analogs, though nitro group introduction may require nitration or palladium-mediated coupling .
Table 3: Supplier and Purity Data
Biological Activity
Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This compound, characterized by its unique structural features, including an ethyl ester group, an amino group, and a bromo-nitrophenyl moiety, exhibits various biological activities that warrant detailed investigation.
- Molecular Formula : C₁₁H₁₂BrN₃O₄
- Molecular Weight : 302.12 g/mol
- CAS Number : 1449337-17-0
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a subject of interest in medicinal chemistry.
1. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacteria and fungi. The presence of the nitro group in its structure is believed to enhance its interaction with microbial targets, potentially disrupting their cellular processes.
2. Anticancer Activity
Emerging evidence points towards the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve interference with key cellular pathways associated with cell growth and survival .
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it shows promise as an inhibitor of tyrosinase, which is relevant in the treatment of hyperpigmentation disorders and certain cancers .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | The compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans with MIC values in the low micromolar range. |
| Study B | Anticancer Activity | In vitro assays revealed a reduction in viability of breast cancer cells by over 50% at concentrations of 10 µM after 48 hours. |
| Study C | Enzyme Inhibition | Demonstrated IC50 values for tyrosinase inhibition comparable to standard inhibitors like kojic acid, indicating potential for cosmetic applications. |
The biological activity of this compound is largely attributed to its structural features:
- The bromo and nitro substituents enhance its lipophilicity and ability to penetrate biological membranes.
- The amino group facilitates interactions with various biological targets, including enzymes and receptors involved in disease pathways.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-amino-3-(4-nitrophenyl)propanoate | C₁₁H₁₄N₂O₄ | Lacks bromine; primarily studied for similar antimicrobial properties |
| Ethyl 2-amino-3-(4-hydroxyphenyl)propanoate | C₁₁H₁₄N₂O₃ | Hydroxy group instead of nitro; shows different enzyme inhibition profiles |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(4-bromo-2-nitrophenyl)propanoate hydrochloride, and how can reactive groups (e.g., amino, nitro) be protected during synthesis?
Methodological Answer : The synthesis typically involves coupling 4-bromo-2-nitrophenylpropanoic acid derivatives with ethyl esters. A common approach includes:
- Amino group protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions. For example, di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (Et₃N) can protect the amine .
- Esterification : React the protected amino acid with ethanol under acidic conditions to form the ethyl ester.
- Hydrochloride salt formation : Treat the free base with HCl in a solvent like diethyl ether or dichloromethane.
Key validation : Monitor reaction progress via TLC or HPLC and confirm purity using NMR (¹H/¹³C) and elemental analysis .
Q. What analytical techniques are critical for characterizing the purity and structure of this compound?
Methodological Answer :
- NMR spectroscopy : ¹H NMR can confirm the presence of the ethyl ester (δ ~1.2–1.4 ppm for CH₃ and δ ~4.1–4.3 ppm for CH₂), aromatic protons from the bromonitrophenyl group (δ ~7.5–8.5 ppm), and the amino proton (δ ~2.8–3.5 ppm) .
- Optical rotation : If the compound is chiral, measure specific rotation (e.g., [α]²⁵D) to confirm enantiomeric purity .
- Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .
- HPLC : Use reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Methodological Answer :
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (melting point ~166–170°C for analogous compounds) .
- Hydrolytic stability : Incubate the compound in buffers (pH 1–9) at 25–37°C and monitor degradation via HPLC. The ester group is prone to hydrolysis under basic conditions .
- Light sensitivity : Store in amber vials at room temperature; avoid prolonged exposure to UV light due to the nitro group’s photoreactivity .
Advanced Research Questions
Q. What strategies can resolve contradictions in pharmacological activity data (e.g., IC₅₀ variability) for derivatives of this compound?
Methodological Answer :
- Assay standardization : Use consistent enzyme sources (e.g., recombinant vs. tissue-extracted AChE/BChE) and buffer conditions (pH, ionic strength) to minimize variability .
- Structural analogs : Synthesize derivatives with modified bromo/nitro substituents to isolate electronic or steric effects on activity. For example, replacing Br with Cl or NO₂ with NH₂ can alter binding affinity .
- Data normalization : Express IC₅₀ values relative to a positive control (e.g., donepezil for AChE inhibition) to account for inter-experimental variability .
Q. How can computational modeling guide the design of derivatives targeting specific enzymes (e.g., tyrosine phosphatases or kinases)?
Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding modes of the bromonitrophenyl group in active sites (e.g., RPTPβ ζ or PTP-1B). Focus on interactions with catalytic residues (e.g., hydrogen bonding with Asp or Arg) .
- QSAR analysis : Corrogate substituent effects (e.g., Hammett σ values for Br/NO₂) with inhibitory potency to derive predictive models .
- MD simulations : Simulate ligand-receptor dynamics over 100 ns to assess binding stability and identify critical residues for mutagenesis studies .
Q. What methodologies enable enantioselective synthesis of this compound, and how is enantiomeric purity validated?
Methodological Answer :
- Chiral auxiliaries : Use (S)- or (R)-BINOL-derived catalysts in asymmetric hydrogenation or alkylation steps .
- Chiral HPLC : Employ columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers. Calculate enantiomeric excess (ee) from peak area ratios .
- X-ray crystallography : Resolve the crystal structure to confirm absolute configuration, especially if the compound is a precursor to bioactive molecules (e.g., alkylating agents) .
Q. How do the bromo and nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Methodological Answer :
- Electronic effects : The nitro group (-NO₂) is a strong electron-withdrawing group that activates the aromatic ring toward NAS at the ortho/para positions. Bromo (-Br) acts as a moderate leaving group under basic conditions .
- Reactivity screening : Perform reactions with nucleophiles (e.g., amines, thiols) in DMF or DMSO at 60–80°C. Monitor substitution via LC-MS and isolate products for X-ray or NMR confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
